Cas no 898413-69-9 (N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide)

N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with a toluenesulfonyl group and a nitrobenzamide moiety. This structure confers potential utility in medicinal chemistry and biochemical research, particularly as an intermediate in the synthesis of pharmacologically active molecules. The presence of the sulfonyl and nitro groups enhances reactivity, facilitating further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound exhibits stability under standard laboratory conditions, ensuring reliable handling and storage. Its purity and consistency are critical for reproducible experimental outcomes in drug discovery and development applications.
N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide structure
898413-69-9 structure
Product name:N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide
CAS No:898413-69-9
MF:C23H21N3O5S
MW:451.49494433403
CID:5481302

N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-nitro-N-[1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-7-quinolinyl]-
    • N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide
    • Inchi: 1S/C23H21N3O5S/c1-16-4-12-21(13-5-16)32(30,31)25-14-2-3-17-6-9-19(15-22(17)25)24-23(27)18-7-10-20(11-8-18)26(28)29/h4-13,15H,2-3,14H2,1H3,(H,24,27)
    • InChI Key: VBLIBATXFUVNHK-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=C(C)C=C1)(=O)=O)(=O)C1=CC=C([N+]([O-])=O)C=C1

N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2671-0033-2mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2671-0033-2μmol
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2671-0033-30mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2671-0033-75mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2671-0033-5mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
5mg
$69.0 2023-05-16
A2B Chem LLC
BA61656-25mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9
25mg
$360.00 2024-04-19
A2B Chem LLC
BA61656-50mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9
50mg
$504.00 2024-04-19
Life Chemicals
F2671-0033-3mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2671-0033-25mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2671-0033-40mg
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
898413-69-9 90%+
40mg
$140.0 2023-05-16

Additional information on N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide

Research Brief on N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide (CAS: 898413-69-9)

In recent years, the compound N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide (CAS: 898413-69-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug design. The following brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activity, and potential clinical relevance.

The primary focus of recent studies has been on the compound's role as a selective inhibitor of specific enzymatic pathways. Research indicates that N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide exhibits high affinity for certain protein targets, making it a promising candidate for the development of novel therapeutics. In vitro assays have demonstrated its efficacy in modulating enzymatic activity, with particular emphasis on its potential applications in oncology and inflammatory diseases. These findings are supported by robust computational modeling and crystallographic data, which elucidate the binding mechanisms at the molecular level.

Further investigations have explored the pharmacokinetic and pharmacodynamic properties of this compound. Studies utilizing advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have provided insights into its metabolic stability and bioavailability. Preliminary data suggest that the compound exhibits favorable absorption and distribution profiles, though further optimization may be required to enhance its therapeutic index. Additionally, toxicity assessments have indicated a manageable safety profile, paving the way for future preclinical evaluations.

One of the most compelling aspects of N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide is its potential for structural modification to improve efficacy and reduce off-target effects. Recent synthetic efforts have yielded several derivatives, each evaluated for their biological activity. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to the compound's inhibitory potency, offering a roadmap for the design of next-generation analogs. These advancements underscore the compound's versatility and its role as a scaffold for drug discovery.

In conclusion, N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-nitrobenzamide represents a promising avenue for therapeutic development, with its unique chemical structure and demonstrated biological activity. Ongoing research aims to further elucidate its mechanisms of action and explore its potential in clinical settings. As the field progresses, this compound is likely to remain a focal point for innovation in chemical biology and pharmaceutical sciences.

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